molecular formula C19H23NO6S B11296639 N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-methionine

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-methionine

Cat. No.: B11296639
M. Wt: 393.5 g/mol
InChI Key: JUTYPKDVCQAZGO-MHTVFEQDSA-N
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Description

2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound that features a chromen-7-yl moiety, which is a derivative of coumarin

Properties

Molecular Formula

C19H23NO6S

Molecular Weight

393.5 g/mol

IUPAC Name

(2S)-2-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C19H23NO6S/c1-4-12-9-17(21)26-16-10-13(5-6-14(12)16)25-11(2)18(22)20-15(19(23)24)7-8-27-3/h5-6,9-11,15H,4,7-8H2,1-3H3,(H,20,22)(H,23,24)/t11?,15-/m0/s1

InChI Key

JUTYPKDVCQAZGO-MHTVFEQDSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(CCSC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID typically involves the esterification of a biopolymer with a chromen-7-yl derivative. One common method includes the activation of the carboxylic acid with N,N′-carbonyldiimidazole, followed by modification with a cationic carboxylic acid . The product is then precipitated, washed with acetone and ethanol, and purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The chromen-7-yl moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromen-7-yl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler chromen-7-yl compounds .

Scientific Research Applications

2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its combination of a chromen-7-yl moiety with a butanoic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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